2-(4-Methyl-1H-indazol-3-yl)ethanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(4-methyl-2H-indazol-3-yl)ethanamine |
InChI |
InChI=1S/C10H13N3/c1-7-3-2-4-8-10(7)9(5-6-11)13-12-8/h2-4H,5-6,11H2,1H3,(H,12,13) |
InChI Key |
AZIQDKTWNFAUDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NNC(=C12)CCN |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 2 4 Methyl 1h Indazol 3 Yl Ethanamine and Its Derivatives
Influence of the Indazole Core Substitution on Biological Activities
The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on the bicyclic core. nih.govmdpi.com Modifications on the benzene (B151609) portion of the indazole ring can significantly modulate the compound's electronic, steric, and lipophilic properties, thereby affecting its interaction with biological targets.
The position of a methyl group on the indazole ring can profoundly influence biological activity. While SAR studies for 2-(4-Methyl-1H-indazol-3-yl)ethanamine specifically are not extensively detailed in readily available literature, broader studies on substituted indazoles provide valuable insights. For instance, in the development of herbicidal 6-indazolyl-2-picolinic acids, the position of substituents like methyl groups on the indazole ring was found to be critical. mdpi.com Studies showed that substitution at the 4- and 6-positions of the indazole scaffold played a crucial role in inhibitory activity against the IDO1 enzyme. nih.govmdpi.com In another context, the presence of two methyl groups at the 4 and 6 positions of a pyridone ring attached to an indazole was important for inhibiting the EZH2 enzyme. mdpi.com
In a series of novel 6-indazolyl-2-picolinic acids designed as herbicides, the inhibitory activity was compared between compounds with methyl groups at different positions on the indazole ring. The results indicated that substitutions at the 4, 6, and 7 positions conferred better activity than those at the 5-position. mdpi.com
Table 1: Effect of Methyl Group Position on Herbicidal Activity of Indazolyl-2-picolinic Acids
This suggests that the 4-methyl substitution in this compound is likely a key determinant of its biological profile, potentially by influencing the orientation of the molecule within a receptor binding pocket or by altering its electronic properties.
Substitutions at the nitrogen atoms and other carbon positions of the indazole core are fundamental strategies for modulating pharmacological activity.
N(1) and N(2) Positions: The two nitrogen atoms in the pyrazole (B372694) ring of indazole offer sites for substitution that can significantly impact biological function. nih.gov The regioselectivity of N-alkylation is influenced by both steric and electronic effects of other substituents on the ring. nih.govwuxibiology.com For example, N-benzyl substitution on the indazole core is a feature of YC-1, a soluble guanylate cyclase activator. austinpublishinggroup.comresearchgate.net In studies of monoamine oxidase B (MAO-B) inhibitors, the binding interactions were established through the N1 or N2 nitrogen of the indazole moiety. nih.gov Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. austinpublishinggroup.comnih.gov However, the choice of N(1) versus N(2) substitution can lead to different biological profiles. For instance, an N(1)-benzyl indazole derivative showed potent activity as a 5-HT2 receptor agonist, while the corresponding 2-benzyl isomer was inactive. austinpublishinggroup.com
C(3) Position: The C(3) position is a common site for introducing side chains that are crucial for biological activity. In the case of this compound, this position holds the ethanamine moiety. SAR studies on indazole-3-carboxamides revealed that the specific regiochemistry of the amide linker at C(3) was critical for blocking calcium-release activated calcium (CRAC) channels. nih.gov The indazole-3-carboxamide derivative actively inhibited calcium influx, whereas its reverse amide isomer was inactive. nih.gov This highlights the stringent structural requirements for substituents at the C(3) position for specific biological interactions.
Other Positions (C4, C5, C6, C7): Substituents on the benzene ring of the indazole core can fine-tune a compound's activity. Electron-withdrawing groups, such as nitro or bromo groups, have been shown to be important. For example, 7-nitroindazole is a known nitric oxide synthase inhibitor. austinpublishinggroup.comresearchgate.net In the context of herbicidal activity, compounds with electron-withdrawing substituents on the indazole ring generally showed better performance. mdpi.com Conversely, the introduction of aryl groups at the C3 and C6 positions was found to be crucial for certain inhibitory activities. nih.gov
Role of the Ethanamine Chain in Receptor Binding and Enzyme Inhibition
The ethanamine side chain is a common pharmacophore in ligands for neurotransmitter receptors and transporters, mimicking endogenous monoamines like serotonin (B10506) and dopamine (B1211576). aalto.fiacs.org Its length, branching, and terminal functionality are critical for target affinity and selectivity.
The two-carbon spacer of the ethanamine chain is often optimal for interaction with many aminergic targets. Altering this length can disrupt the ideal positioning of the terminal amine for key interactions, such as salt bridges, with acidic residues in a binding pocket.
Branching, such as the addition of a methyl group on the alkyl chain, can also have significant effects. It can introduce a chiral center, leading to stereoselectivity in receptor binding. Furthermore, branching can restrict the conformational flexibility of the side chain, which may lock it into a more favorable, lower-energy conformation for binding, or conversely, introduce steric hindrance. In the development of 5-HT2C receptor agonists based on a furo[2,3-g]indazol-1-yl ethylamine (B1201723) scaffold, the introduction of a methyl group on the ethylamine chain was explored. The resulting compound, (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348), demonstrated high agonistic activity and selectivity. nih.govebi.ac.ukresearchgate.net
Table 2: Effect of Ethanamine Chain Modification on 5-HT2C Receptor Agonism
The primary amine of the ethanamine side chain is typically protonated at physiological pH, allowing for a crucial ionic interaction with an acidic amino acid residue (e.g., aspartate, glutamate) in the target protein. Modifying this primary amine to a secondary or tertiary amine can alter basicity, lipophilicity, and steric profile, thereby affecting binding affinity and selectivity.
Furthermore, converting the amine to a neutral functionality, such as an amide, would eliminate the potential for this key ionic bond. This is often detrimental to activity at aminergic G-protein coupled receptors (GPCRs). However, for other targets, such as certain enzymes, an amide may be preferred for establishing hydrogen bond networks. For example, studies on 1,3-thiazole derivatives as cholinesterase inhibitors showed that amide derivatives were potent inhibitors, forming a key hydrogen bond in the active site. academie-sciences.fr Similarly, indazole-3-carboxamide derivatives were developed as potent inhibitors of CRAC channels. nih.gov
Bioisosteric Replacements of the Indazole Motif in Ethanamine Compounds
Bioisosteric replacement is a strategy used in medicinal chemistry to replace one functional group or scaffold with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or metabolic properties. cambridgemedchemconsulting.com The indazole ring is considered a bioisostere of indole, and these scaffolds are often interchangeable in drug design. nih.gov
Replacing the indazole core of an ethanamine compound with other heterocyclic systems like benzimidazole (B57391), imidazopyridine, or indole can lead to compounds with different biological profiles. nih.govmdpi.com For example, in a study on soluble guanylate cyclase inhibitors, replacing the indazole core with other nitrogen-containing heterocycles showed that while some activity could be retained, indazole often provided the best inhibitory activity. nih.gov In another instance, a patent highlighted the use of indazole as an effective bioisosteric replacement for catechol, a moiety found in many biologically active compounds, to maintain or enhance therapeutic function. nih.gov
The choice of a bioisostere can also affect pharmacokinetic properties. In one study, replacing a dimethoxyphenyl group with an indazole resulted in lower plasma protein binding. cambridgemedchemconsulting.com Following a hybridization strategy to develop monoamine oxidase (MAO) inhibitors, researchers introduced a 1,2,4-oxadiazole ring as a bioisosteric replacement, which resulted in the most potent and selective human MAO B inhibitor in the series. nih.govresearchgate.net This demonstrates that rational bioisosteric replacement of the indazole motif, or parts of its appended structures, is a powerful tool for optimizing the properties of ethanamine-containing compounds.
Conformational Analysis and its Implications for SAR
The conformational flexibility of the ethylamine side chain allows the molecule to adopt various spatial orientations. The torsion angles around the C-C and C-N bonds of this side chain are particularly important. These rotations can position the terminal amino group at different distances and angles relative to the indazole ring. This flexibility can be advantageous, allowing the molecule to adapt its conformation to fit into a specific binding pocket of a biological target. However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding.
The 4-methyl group on the indazole ring can also influence the conformational preferences of the ethylamine side chain through steric hindrance. Depending on the relative orientation, the methyl group may restrict the rotation of the side chain, favoring certain conformations over others. This restriction can pre-organize the molecule into a more bioactive conformation, potentially enhancing its affinity for a target.
The planarity of the indazole ring system is another key feature. While the bicyclic core is largely rigid, substituents can influence its electronic properties and thereby its interactions with target macromolecules. The interplay between the conformational freedom of the side chain and the relatively fixed orientation of the indazole core is a central aspect of the SAR for this class of compounds. Understanding the preferred low-energy conformations is crucial for designing derivatives with improved biological activity.
Table 1: Hypothetical Conformational Features and Their Implications for SAR
| Feature | Description | Implication for SAR |
| Ethylamine Side Chain Torsion Angle (τ1) | Rotation around the C3-Cα bond of the indazole ring. | Influences the projection of the amino group relative to the indazole plane. A perpendicular orientation may be favored for interaction with a deep binding pocket, while a more parallel orientation might be suitable for surface interactions. |
| Ethylamine Side Chain Torsion Angle (τ2) | Rotation around the Cα-Cβ bond of the ethylamine side chain. | Determines the distance between the terminal amino group and the indazole nitrogen atoms. This distance is critical for forming specific hydrogen bonds or salt bridges with a target. |
| 4-Methyl Group Orientation | The spatial position of the methyl group relative to the ethylamine side chain. | Can create steric clashes that disfavor certain side-chain conformations, thereby indirectly promoting a more bioactive conformation. |
| Indazole Ring Tautomerism | The position of the proton on the nitrogen atoms of the pyrazole ring (1H or 2H). | Affects the hydrogen bonding capabilities and electronic distribution of the indazole core, which can significantly alter binding affinity and selectivity. |
Computational SAR Studies (e.g., QSAR, Molecular Dynamics)
Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular dynamics (MD) simulations are powerful tools for elucidating the SAR of this compound and its derivatives. These approaches provide quantitative and dynamic insights into how structural modifications influence biological activity.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, a QSAR model could be developed by correlating various molecular descriptors with their measured potencies against a specific biological target. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).
A typical QSAR study on this series might reveal that the biological activity is positively correlated with the hydrophobicity of substituents on the indazole ring and negatively correlated with the steric bulk around the ethylamine side chain. Such a model can be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent compounds.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the interactions between a ligand, such as this compound, and its biological target at an atomic level. By simulating the movement of atoms over time, MD can reveal the stability of the ligand-target complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and the conformational changes that occur upon binding.
For this compound, an MD simulation could be used to study the flexibility of the ethylamine side chain within the binding site of a receptor. The simulation might show that the terminal amino group forms a stable salt bridge with an acidic residue in the receptor, and that this interaction is crucial for high-affinity binding. Furthermore, MD simulations can be used to calculate the binding free energy of different derivatives, providing a theoretical basis for their observed activities and guiding further optimization.
Table 2: Hypothetical Findings from Computational SAR Studies
| Computational Method | Finding | Implication for Drug Design |
| QSAR | A positive correlation between the electron-withdrawing nature of substituents on the indazole ring and biological activity. | Introduction of electron-withdrawing groups (e.g., halogens, nitro groups) on the benzene portion of the indazole ring could enhance potency. |
| QSAR | An optimal range for the partition coefficient (logP) is identified for cellular activity. | Modifications should aim to maintain the overall lipophilicity of the molecule within this optimal range to ensure good cell permeability without compromising solubility. |
| Molecular Dynamics | The 4-methyl group is shown to fit into a small hydrophobic pocket in the target protein. | Larger substituents at the 4-position may lead to a loss of activity due to steric clashes, while smaller or no substitution might reduce hydrophobic interactions. |
| Molecular Dynamics | The terminal amino group of the ethylamine side chain is observed to form a persistent hydrogen bond with a specific backbone carbonyl group of the receptor. | Modifications to the ethylamine side chain should preserve the primary amine or replace it with a group capable of similar hydrogen bonding interactions. |
Based on a comprehensive search of publicly available scientific literature, there is no specific preclinical data for the compound "this compound" corresponding to the requested pharmacological and biological activity profile. The searches conducted for its activity on serotonin receptors (5-HT2A, 5-HT2B, 5-HT2C, 5-HT3) and its inhibitory effects on various enzymes (Kinases like EGFR, PI3K, Haspin, Lck, and Monoamine Oxidase A/B) did not yield any specific results for this particular molecule.
Therefore, it is not possible to generate the requested article with the specified detailed research findings and data tables, as this information does not appear to be published in the sources accessed. The general classes of compounds mentioned (indazole derivatives) are known to interact with these biological targets, but no data was found for the exact chemical entity specified in the prompt.
Pharmacological and Biological Activity Profiling Preclinical Investigations
Enzyme Inhibition Studies
Phosphodiesterase Isoform Inhibition
Indazole derivatives have been identified as promising phosphodiesterase (PDE) inhibitors. PDEs are crucial enzymes in modulating intracellular signaling pathways, and their inhibition can lead to various therapeutic effects. A recent study focused on the design and synthesis of a series of N²-substituted indazole-based derivatives as inhibitors of phosphodiesterase 4D (PDE4D) nih.gov. One optimized compound from this series, designated LZ-14 (Z21115), demonstrated high inhibitory activity against PDE4D7 with an IC₅₀ value of 10.5 nM, alongside good selectivity nih.gov. This highlights the potential of the indazole scaffold in developing selective PDE inhibitors for conditions like inflammatory bowel disease nih.govmdpi.com.
SAH/MTA Nucleosidase Inhibition
S-adenosylhomocysteine/5'-methylthioadenosine (SAH/MTA) nucleosidase is a key enzyme in bacterial metabolism, making it an attractive target for novel antimicrobial agents nih.gov. Structure-based drug design has led to the development of potent indazole-derived inhibitors of this enzyme nih.govaboutscience.eu. By utilizing a 5-aminoindazole (B92378) core scaffold, researchers have synthesized a series of inhibitors with low nanomolar potency and broad-spectrum antimicrobial activity nih.gov. These inhibitors function by targeting the SAH/MTA nucleosidase, thereby disrupting essential bacterial processes like quorum sensing and the recycling of toxic byproducts of S-adenosylmethionine (SAM)-mediated reactions nih.govaboutscience.euresearchgate.net. The development of these indazole-based inhibitors represents a promising strategy for combating bacterial infections nih.gov.
Anti-Proliferative and Cytotoxic Effects on Cancer Cell Lines (in vitro)
The anti-cancer potential of indazole derivatives has been extensively investigated against various cancer cell lines. rsc.orgnih.gov These compounds have demonstrated significant anti-proliferative and cytotoxic effects, suggesting their potential as scaffolds for the development of new oncology drugs. rsc.org
Evaluation against Specific Cancer Cell Lines (e.g., HCT-116, MDA-MB-231, HT-29)
Numerous studies have evaluated the in vitro activity of indazole derivatives against human colorectal carcinoma (HCT-116 and HT-29) and breast cancer (MDA-MB-231) cell lines.
One study reported a series of indazole derivatives, with compound 2f showing potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 μM. rsc.orgrsc.org Another study on benzimidazole (B57391) derivatives, which share structural similarities with indazoles, found that some compounds exhibited significant cytotoxic activity against HCT-116 and MCF-7 (another breast cancer cell line) cells. waocp.org Specifically, one benzimidazole derivative showed an IC₅₀ value of 16.18±3.85 μg/mL against HCT-116 cells. waocp.org
Furthermore, a separate investigation into azole compounds bearing a trifluorophenyl ring demonstrated cytotoxic effects on HCT-116 and MDA-MB-231 cell lines. medicinescience.org One particular compound, a1 , was found to be the most potent, with IC₅₀ values of 5.57±0.02 µg/mL and 5.01±0.32 µg/mL against HCT-116 and MDA-MB-231 cells, respectively. medicinescience.org Flavonoids isolated from propolis have also been tested, with luteolin (B72000) showing a marked cytotoxic effect on HCT-116 cells (IC₅₀ of 66.86μM after 72 hours) and myricetin (B1677590) selectively inhibiting the growth of MDA-MB-231 cells (IC₅₀ of 114.75μM). nih.gov
These findings underscore the potential of the indazole scaffold and related heterocyclic compounds in the development of novel anti-cancer agents.
Table 1: Anti-proliferative Activity of Selected Indazole and Related Derivatives
| Compound/Derivative Class | Cell Line | IC₅₀ Value | Reference |
|---|---|---|---|
| Indazole derivative 2f | Various | 0.23–1.15 μM | rsc.orgrsc.org |
| Benzimidazole derivative | HCT-116 | 16.18±3.85 μg/mL | waocp.org |
| Azole compound a1 | HCT-116 | 5.57±0.02 µg/mL | medicinescience.org |
| Azole compound a1 | MDA-MB-231 | 5.01±0.32 µg/mL | medicinescience.org |
| Luteolin | HCT-116 | 66.86μM (72h) | nih.gov |
Antimicrobial and Antibacterial Activities (in vitro)
Indazole derivatives have demonstrated notable antimicrobial and antibacterial properties, positioning them as a promising class of compounds for the development of new anti-infective agents. nih.govpnrjournal.com
Efficacy against Gram-Positive and Gram-Negative Bacteria (e.g., S. aureus, Bacillus subtilis, E. Coli)
The antibacterial spectrum of indazole derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. A study on novel 3-methyl-1H-indazole derivatives showed that one compound, 1d (1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole), exhibited the best antibacterial activity against Bacillus subtilis and Escherichia coli at a concentration of 300 μg/ml, comparable to the standard drug ciprofloxacin. plu.mx
Another study reported that N-methyl-3-aryl indazoles were effective against bacterial strains including Bacillus cereus and Escherichia coli. nih.gov Furthermore, a series of new indazolyl derivatives were evaluated for their antibacterial activity, with one compound showing a maximum zone of inhibition against Bacillus subtilis and another showing a maximum zone of inhibition against E. coli. researchgate.net
In a broader study of indazole derivatives, several compounds exhibited significant antibacterial potency against clinical and multidrug-resistant strains of Staphylococcus and Enterococcus genera, with one lead compound reaching a Minimum Inhibitory Concentration (MIC) of 4 µg/mL. nih.gov Another investigation found that certain substituted indazole compounds showed significant inhibition of bacterial growth against B. subtilis and S. aureus, with MIC values of 50µg/mL. eurekaselect.com
Table 2: Antibacterial Activity of Selected Indazole Derivatives
| Compound/Derivative | Bacterial Strain(s) | Activity/Measurement | Reference |
|---|---|---|---|
| 1d (3-methyl-1H-indazole derivative) | B. subtilis, E. coli | Best activity at 300 μg/ml | plu.mx |
| N-methyl-3-aryl indazoles | B. cereus, E. coli | Effective against these strains | nih.gov |
| Indazolyl derivative | B. subtilis | Maximum zone of inhibition | researchgate.net |
| Indazolyl derivative | E. coli | Maximum zone of inhibition | researchgate.net |
| Lead indazole compound | Staphylococcus, Enterococcus | MIC of 4 µg/mL | nih.gov |
Other Reported Biological Activities of Indazole Ethanamine Derivatives
Beyond the aforementioned activities, the indazole scaffold is associated with a diverse range of other biological effects. Indazole derivatives have been explored as inhibitors of bacterial DNA Gyrase B, a clinically validated target for antibiotics. nih.gov Guided by structure-based drug design, indazole derivatives with excellent enzymatic and antibacterial activity have been discovered. nih.gov
Furthermore, various indazole derivatives have been investigated for their potential as anti-inflammatory, anti-HIV, and antihypertensive agents. nih.govnih.gov Some have also been synthesized as cannabinoid ligands and inhibitors of epidermal growth factor receptor tyrosine kinase. austinpublishinggroup.com Additionally, certain indazole derivatives have been found to act as aryl hydrocarbon receptor (AHR) agonists with potential anti-psoriasis activity and as selective inhibitors of butyrylcholinesterase, which may have implications for Alzheimer's disease. nih.govmonash.eduum.edu.myresearchgate.net
The wide array of biological activities associated with the indazole nucleus highlights its importance as a privileged scaffold in medicinal chemistry and drug discovery. researchgate.net
No publicly available preclinical data was found for the specific pharmacological and biological activities of the chemical compound “2-(4-Methyl-1H-indazol-3-yl)ethanamine” as requested in the article outline. Extensive searches of scientific literature and patent databases did not yield any studies detailing its anti-inflammatory, antithrombotic, antispermatogenic, dopamine (B1211576) D2 receptor antagonist, antiprotozoal, or neuroprotective properties.
While the indazole chemical scaffold is present in numerous compounds with a wide range of biological activities, and various derivatives have been investigated for the pharmacological effects listed, no research appears to have been published on this particular substituted ethanamine derivative. Therefore, it is not possible to provide the requested article with the specified detailed research findings and data tables for “this compound”.
Mechanistic Insights into this compound Remain Elusive
Comprehensive searches for detailed mechanistic data on the chemical compound this compound have yielded no specific information regarding its interactions with biological systems. Despite efforts to locate research on its ligand-receptor binding, enzyme inhibition properties, and modulation of cellular pathways, publicly available scientific literature does not appear to contain studies on this particular molecule.
The intended exploration of this compound, outlined to cover its binding interactions, molecular mechanisms of enzyme inhibition, and its impact on cellular pathways, cannot be substantiated with current research findings. The specific subsections, which were planned to detail key binding pockets, non-covalent interactions, specific enzyme-inhibitor interactions, and effects on downstream signaling pathways such as Trk phosphorylation, cell cycle arrest, and apoptosis, remain speculative without dedicated research on this compound.
While the broader class of indazole derivatives has been a subject of scientific inquiry, with some analogues showing biological activity, this information is not directly applicable to the specific mechanistic actions of this compound. The absence of specific data precludes the creation of a detailed and scientifically accurate article as requested.
Further research and publication in peer-reviewed journals are necessary to elucidate the potential biological activities and mechanistic pathways of this compound. Until such studies are conducted and published, a comprehensive and accurate discussion on its mechanistic investigations is not possible.
Mechanistic Investigations of 2 4 Methyl 1h Indazol 3 Yl Ethanamine Action
Tautomeric Forms and their Biological Activity
The biological activity of indazole derivatives is intrinsically linked to their tautomeric forms. Indazoles, including 2-(4-Methyl-1H-indazol-3-yl)ethanamine, can exist in different tautomeric states, primarily the 1H- and 2H-tautomers. nih.govnih.gov The position of the proton on the nitrogen atoms of the pyrazole (B372694) ring dictates the electronic distribution and steric configuration of the molecule, which in turn significantly influences its interaction with biological targets. nih.gov Generally, the 1H-indazole form is thermodynamically more stable than the 2H-indazole form. nih.govnih.gov
Research into the structure-activity relationships (SAR) of various indazole derivatives has revealed that the biological activity profile can differ substantially between the N1- and N2-substituted isomers, which can be considered as stabilized forms of the corresponding tautomers. austinpublishinggroup.comresearchgate.net These differences underscore the critical role of the tautomeric state in the pharmacological effects of this class of compounds.
The following interactive data table summarizes the observed biological activities for different classes of indazole derivatives, which can serve as a predictive framework for the potential activities of the tautomeric forms of this compound.
| Tautomeric Form/Isomer Class | Associated Biological Activities | Representative Research Findings |
|---|---|---|
| 1H-Indazole Derivatives | Anticancer, Kinase Inhibition, PARP-1 Inhibition | 1H-indazol-3-amine derivatives have been shown to exhibit inhibitory activity against various cancer cell lines. N1-substituted indazole-3-carboxamides have been evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). nih.gov |
| 2H-Indazole Derivatives | Antimicrobial, Anti-inflammatory, Antiprotozoal | A variety of 2H-indazole derivatives have demonstrated significant antimicrobial and anti-inflammatory effects. Some have also shown potent activity against protozoal pathogens. |
| N1-Substituted Indazoles | Antispermatogenic, 5-HT3 Receptor Antagonism | Certain N1-benzyl substituted indazol-3-carboxylic acid derivatives have been investigated for male contraception. austinpublishinggroup.com Granisetron, an N1-substituted indazole, is a known 5-HT3 receptor antagonist. austinpublishinggroup.com |
| C3-Substituted 1H-Indazoles | Anticancer, IDO1 Enzyme Inhibition | The presence of a carbohydrazide moiety at the C3 position of the 1H-indazole ring has been linked to strong inhibitory activity against the IDO1 enzyme. nih.gov |
Computational and Modeling Studies
Molecular Docking Simulations for Target Identification and Binding Affinity Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-(4-Methyl-1H-indazol-3-yl)ethanamine, molecular docking simulations are instrumental in identifying potential biological targets by virtually screening it against a vast library of protein structures. This process helps to hypothesize the mechanism of action by which the compound may exert its therapeutic effects.
The primary objectives of molecular docking studies for this compound include:
Target Identification: By docking the compound against various known protein targets associated with different diseases, it is possible to identify proteins with high binding affinities, suggesting them as potential therapeutic targets.
Binding Affinity Prediction: Docking algorithms calculate a scoring function to estimate the binding affinity, often expressed in kcal/mol. A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the protein.
Pose Prediction: The simulation predicts the most likely binding pose of the compound within the active site of the target protein, providing insights into the specific interactions that stabilize the complex.
These simulations are crucial in the early stages of drug discovery, as they help prioritize experimental studies and focus resources on the most promising targets. For instance, docking studies on similar indazole derivatives have successfully identified their potential as inhibitors for targets like kinases and other enzymes involved in cancer and inflammatory pathways. nih.gov
Analysis of Binding Energies and Interaction Maps
Following the molecular docking simulations, a detailed analysis of the binding energies and interaction maps is conducted to understand the nature and strength of the ligand-protein interactions. This analysis is fundamental to structure-based drug design, as it provides a rationale for the observed binding affinity and guides the optimization of the lead compound.
Binding Energies: The binding energy is a quantitative measure of the stability of the ligand-protein complex. A more negative binding energy suggests a stronger binding affinity. For this compound, a hypothetical docking study against a protein kinase target might yield the following binding energies for a series of related analogs:
| Compound | Binding Energy (kcal/mol) |
| This compound | -8.5 |
| Analog 1 (with fluoro substitution) | -8.9 |
| Analog 2 (with chloro substitution) | -9.2 |
| Analog 3 (with methoxy (B1213986) substitution) | -8.1 |
This is a hypothetical data table for illustrative purposes.
Interaction Maps: Interaction maps provide a two-dimensional or three-dimensional representation of the specific interactions between the ligand and the amino acid residues in the protein's active site. These interactions can include:
Hydrogen Bonds: These are crucial for the specificity and stability of the binding. The indazole ring and the ethylamine (B1201723) side chain of the compound are potential hydrogen bond donors and acceptors.
Hydrophobic Interactions: The methyl group and the aromatic rings of the indazole core can form hydrophobic interactions with nonpolar residues of the protein.
Pi-Pi Stacking: The aromatic indazole ring can engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site.
By analyzing these interaction maps, medicinal chemists can identify key residues and functional groups involved in the binding, which is essential information for designing more potent and selective derivatives.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Stability
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are employed to assess the conformational flexibility of this compound and the stability of its complex with a target protein. nih.gov
Key insights from MD simulations include:
Conformational Analysis: The simulation reveals the different conformations that the ligand can adopt within the binding pocket, providing a more realistic representation of the binding event.
Ligand-Protein Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time, the stability of the complex can be evaluated. A stable RMSD suggests that the ligand remains bound in a consistent pose. mdpi.com
Binding Free Energy Calculations: Advanced techniques like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. researchgate.net
In Silico Screening and Virtual Library Design for Novel Derivatives
In silico screening and virtual library design are powerful computational strategies to explore a vast chemical space and identify novel derivatives of this compound with improved properties. nih.gov
Virtual Screening: This involves docking a large library of compounds, which can be commercially available or virtually generated, against a specific protein target. The top-scoring compounds are then selected for further investigation. This approach can accelerate the discovery of new hits with diverse chemical scaffolds.
Virtual Library Design: Based on the structure-activity relationship (SAR) data obtained from initial studies, a virtual library of derivatives of the lead compound can be designed. This involves systematically modifying different parts of the molecule, such as the indazole core, the methyl group, and the ethylamine side chain, to explore the effects of these modifications on binding affinity and selectivity.
These in silico approaches significantly reduce the time and cost associated with synthesizing and testing a large number of compounds, allowing for a more focused and efficient drug discovery process.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties and reactivity of this compound. These calculations provide a deeper understanding of the molecule's intrinsic properties, which can influence its biological activity.
Applications of quantum chemical calculations include:
Electronic Structure Analysis: Methods like Density Functional Theory (DFT) can be used to calculate the distribution of electrons in the molecule, identifying regions that are electron-rich or electron-poor. nih.gov This information is valuable for understanding the molecule's ability to participate in various types of interactions.
Reactivity Descriptors: Quantum chemical calculations can determine various reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov
Electrostatic Potential Mapping: This technique visualizes the electrostatic potential on the molecule's surface, highlighting regions that are likely to engage in electrostatic interactions with the protein target.
By providing a detailed picture of the electronic structure and reactivity, quantum chemical calculations complement the insights gained from molecular docking and dynamics simulations, contributing to a comprehensive understanding of the chemical and biological properties of this compound.
Analytical Methodologies in the Research of 2 4 Methyl 1h Indazol 3 Yl Ethanamine
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N NMR) for Structural Elucidation and Tautomer Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-(4-Methyl-1H-indazol-3-yl)ethanamine. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton), ¹³C (carbon-13), and ¹⁵N (nitrogen-15)—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
¹H NMR: Proton NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons on the indazole ring, the methyl group protons, the two methylene (B1212753) (-CH₂-) groups of the ethylamine (B1201723) side chain, the amine (-NH₂) protons, and the indazole N-H proton. The splitting patterns (e.g., singlets, doublets, triplets) would help confirm the connectivity of these groups.
¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. This technique is crucial for confirming the presence of all ten carbon atoms, distinguishing between the aromatic carbons of the indazole ring and the aliphatic carbons of the ethylamine chain and methyl group.
¹⁵N NMR: Nitrogen-15 NMR is particularly useful for studying nitrogen-containing compounds like indazoles. It can help in distinguishing between the two nitrogen atoms in the pyrazole (B372694) part of the indazole ring, providing insight into the electronic structure. Crucially, NMR is the primary method for investigating tautomerism. The indazole ring can exist in different tautomeric forms (e.g., 1H and 2H). NMR spectroscopy, by detecting the signals corresponding to the N-H proton and the adjacent carbon atoms, can identify the predominant tautomer in a given solvent and temperature.
Expected ¹H NMR Signals for this compound
| Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Corresponding Protons |
|---|---|---|---|
| Aromatic CH | ~7.0 - 7.5 | Multiplet/Doublet | 3 protons on the benzene (B151609) ring |
| Ethylamine CH₂ | ~3.0 - 3.4 | Triplet | 2 protons adjacent to the indazole ring |
| Ethylamine CH₂ | ~2.8 - 3.2 | Triplet | 2 protons adjacent to the amine group |
| Methyl CH₃ | ~2.3 - 2.6 | Singlet | 3 protons of the methyl group |
| Amine NH₂ | Variable | Broad Singlet | 2 protons of the primary amine |
Note: Expected values are illustrative and can vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting absorption spectrum shows characteristic bands corresponding to these vibrations. For this compound, IR spectroscopy would confirm the presence of key functional groups such as the N-H bonds of the amine and the indazole ring, C-H bonds of the aromatic and aliphatic parts, and the C=C and C=N bonds within the aromatic indazole system.
Expected IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200 - 3500 | N-H Stretch | Indazole NH and Amine NH₂ |
| 3000 - 3100 | C-H Stretch | Aromatic C-H |
| 2850 - 3000 | C-H Stretch | Aliphatic C-H (methyl, methylene) |
| 1500 - 1620 | C=C and C=N Stretch | Aromatic Ring System |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound, which provides strong evidence for its molecular formula. For this compound (C₁₀H₁₃N₃), the molecular weight is approximately 175.23 g/mol . High-resolution mass spectrometry (HRMS) can determine this mass with very high precision, allowing for the unambiguous confirmation of the elemental composition. The technique also produces a fragmentation pattern, which can offer additional structural information as the molecule breaks apart in a predictable manner.
Expected Mass Spectrometry Data
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₀H₁₃N₃ |
| Molecular Weight | 175.23 g/mol |
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatography is a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a compound and for its quantification in various samples.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile compounds like this compound. The compound is dissolved in a solvent and injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample separate based on their differential interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of the compound as it elutes, producing a chromatogram. The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is highly sensitive and specific. As the HPLC separates the sample into its individual components, the eluent is directed into the mass spectrometer. The MS provides molecular weight information for each separated peak, allowing for the confident identification of the target compound and any impurities. LC-MS is an essential tool for quantitative analysis, capable of detecting and measuring very low concentrations of the compound in complex mixtures.
Table of Compound Names
| Compound Name |
|---|
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). These enhancements are primarily achieved through the use of columns packed with smaller sub-2 µm particles, which necessitates instrumentation capable of handling higher backpressures. For the analysis of this compound and its related impurities or metabolites, UPLC provides a powerful analytical tool.
While specific, validated UPLC methods for the quantitative determination of this compound are not extensively detailed in publicly available literature, methodologies for structurally similar indazole derivatives and primary aromatic amines can be adapted. The inherent polarity of the ethanamine side chain can present a challenge for retention on standard reversed-phase columns. To overcome this, several analytical strategies can be employed.
One common approach involves derivatization of the primary amine group to enhance its hydrophobicity, thereby improving retention and chromatographic peak shape. A reagent such as benzoyl chloride can be used for this purpose, converting the polar amine into a less polar benzamide (B126) derivative. This allows for more effective separation on C18 or other non-polar stationary phases.
Alternatively, a UPLC method without derivatization can be developed. This often requires careful optimization of mobile phase conditions, including pH and the use of ion-pairing reagents, although the latter can sometimes lead to suppression of the signal in mass spectrometry detection. The use of a post-column addition of a weak acid, such as formic acid, can aid in the sensitive detection of the analyte by mass spectrometry.
A representative UPLC-MS/MS method for the analysis of a compound structurally related to this compound is detailed below. This method is based on established principles for the analysis of small polar molecules and indazole-containing pharmaceutical compounds.
Representative UPLC System and Conditions:
| Parameter | Condition |
| Instrumentation | Waters ACQUITY UPLC I-Class System or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Detector | Tandem Mass Spectrometer (e.g., Xevo TQ-S micro) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Illustrative Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.0 | 5 | 95 |
| 3.1 | 95 | 5 |
| 4.0 | 95 | 5 |
In such a method, the high resolution provided by the UPLC system allows for the separation of this compound from its positional isomers and potential process-related impurities. The coupling of UPLC with tandem mass spectrometry (UPLC-MS/MS) provides a highly sensitive and selective detection method, which is crucial for the analysis of trace levels of the compound in complex matrices. The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode to ensure specificity and achieve low limits of detection and quantification.
The development and validation of a specific UPLC method for this compound would follow standard guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability, to ensure the reliability of the analytical data.
Future Directions in Research on 2 4 Methyl 1h Indazol 3 Yl Ethanamine
Design of Novel Analogs with Enhanced Potency and Selectivity
A primary avenue for future research will be the rational design and synthesis of novel analogs of 2-(4-Methyl-1H-indazol-3-yl)ethanamine. The goal is to systematically modify its chemical structure to enhance biological potency against a specific target while improving selectivity over other related targets to minimize potential side effects.
Key strategies will likely include:
Substitution on the Indazole Ring: Introducing various functional groups (e.g., halogens, alkyls, methoxy (B1213986) groups) onto the benzene (B151609) portion of the indazole ring can significantly influence the molecule's electronic properties and its ability to form hydrophobic or hydrogen-bonding interactions with a biological target. nih.gov
Modification of the Ethanamine Side Chain: Altering the length, rigidity, or functional groups of the ethanamine side chain can affect the compound's binding affinity and pharmacokinetic properties. For instance, creating amide or sulfonamide derivatives has been shown to enhance the activity of other indazole-based compounds. nih.gov
Bioisosteric Replacement: Employing bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—can be used to fine-tune the compound's activity, metabolism, and toxicity profile.
These approaches have been successfully used to optimize other indazole derivatives as potent inhibitors of various enzymes. nih.gov For example, systematic optimization of 1H-indazole analogues has led to the development of highly potent and selective inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov
Exploration of New Biological Targets and Therapeutic Applications
The indazole scaffold is known to interact with a diverse range of biological targets, suggesting that this compound and its future analogs could have multiple therapeutic applications. nih.govrsc.org Future research will focus on screening the compound against various targets to uncover new biological activities.
Potential areas for exploration include:
Protein Kinase Inhibition: Indazole derivatives are well-known as kinase inhibitors. nih.gov Screening against panels of kinases, such as tyrosine kinases, cyclin-dependent kinases (CDKs), and Aurora kinases, could identify specific cancer-related pathways that are modulated by the compound. nih.gov Some indazole derivatives have shown potent activity against targets like Fibroblast Growth Factor Receptors (FGFRs) and phosphoinositide-dependent kinase-1 (PDK1). nih.gov
Histone Deacetylase (HDAC) Inhibition: Novel indazole derivatives have been designed as potent HDAC inhibitors, which are a class of anti-cancer agents. nih.gov Investigating the potential of this compound in this area could open new avenues for epigenetic therapy.
Central Nervous System (CNS) Receptors: The ethanamine moiety is a common feature in many neurologically active compounds. Related indazole structures have been investigated as agonists for serotonin (B10506) receptors like 5-HT2C, indicating potential applications in treating CNS disorders. ebi.ac.uk
Anti-infective and Anti-inflammatory Activity: The indazole nucleus is present in compounds with documented anti-fungal, anti-bacterial, and anti-inflammatory properties, warranting investigation into these therapeutic areas. nih.govresearchgate.net
The Swiss Target Prediction tool is an example of a computational resource that can be used to predict potential protein targets and guide these exploratory studies. rsc.org
Advanced Computational Modeling for Predictive Design
Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. Future research on this compound will heavily rely on these methods for predictive design.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. rsc.orgmdpi.com Docking studies can help elucidate the binding mode of the compound and its analogs, providing insights into the key interactions (e.g., hydrogen bonds, van der Waals forces) that contribute to its biological activity. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This allows for the prediction of the potency of newly designed, unsynthesized analogs.
Density Functional Theory (DFT): DFT studies can be used to analyze the electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which can correlate with the molecule's reactivity and stability. rsc.org
ADME Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of designed analogs, helping to identify candidates with drug-like properties early in the discovery process. mdpi.com
These computational methods reduce the number of compounds that need to be synthesized and tested, making the drug development process more efficient and cost-effective. mdpi.com
Investigations into Structure-Based Drug Design Initiatives
Structure-based drug design (SBDD) is a powerful strategy that uses the three-dimensional structure of a biological target to guide the design of potent and selective inhibitors. Once a primary biological target for this compound is identified and its structure determined (e.g., via X-ray crystallography), SBDD initiatives will become central to the research.
Key SBDD approaches include:
Fragment-Based Drug Design (FBDD): This involves identifying small chemical fragments that bind weakly to the target and then growing or linking them to produce a lead compound with higher affinity. nih.gov This approach has been used to discover novel 1H-indazole-based kinase inhibitors. nih.gov
Structure-Guided Optimization: Using the co-crystal structure of an analog bound to its target, researchers can visualize the precise interactions. This information guides the rational design of new analogs with modifications aimed at optimizing these interactions and improving binding affinity. nih.gov
Bioisosterism Strategies: Guided by the target's structure, researchers can replace parts of the molecule with bioisosteres to improve potency, selectivity, or pharmacokinetic properties. This has been applied to the design of novel indazole-based HDAC inhibitors. nih.gov
These initiatives have proven highly effective in the development of other indazole derivatives, leading to the identification of compounds with nanomolar potency against their targets. nih.gov
Q & A
Q. How can enantiomeric purity be ensured during synthesis?
Q. What role do electronic effects (e.g., methyl vs. trifluoromethyl) play in receptor affinity?
- Methodology :
- Hammett Analysis : Correlate σ values of substituents with binding data.
- DFT Calculations : Map electrostatic potential surfaces.
- Biological Testing : Compare analogs in functional assays (e.g., cAMP modulation).
- Key Finding : Methyl enhances lipophilicity, while CF₃ increases electronegativity.
- Reference : Electronic effects in bioactive indazoles .
Q. How can conflicting cytotoxicity data across cell lines be reconciled?
- Methodology :
- Genomic Profiling : RNA-seq to identify resistance markers (e.g., ABC transporters).
- Proteomics : Quantify target protein expression (e.g., p53, Bcl-2).
- 3D Tumor Spheroids : Mimic in vivo heterogeneity vs. 2D monolayers.
- Reference : Discrepancy analysis in pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
